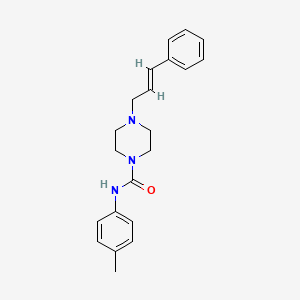

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide

Description

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide: is a complex organic compound with the molecular formula C21H25N3O and a molecular weight of 335.4 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 4-methylphenyl group and a 3-phenylprop-2-enyl group, along with a formamide functional group. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and chemical synthesis .

Properties

IUPAC Name |

N-(4-methylphenyl)-4-[(E)-3-phenylprop-2-enyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-18-9-11-20(12-10-18)22-21(25)24-16-14-23(15-17-24)13-5-8-19-6-3-2-4-7-19/h2-12H,13-17H2,1H3,(H,22,25)/b8-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPLZYUFXKXIMSK-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)CC=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

Substitution Reactions: The piperazine core is then subjected to substitution reactions to introduce the 4-methylphenyl and 3-phenylprop-2-enyl groups. This is usually achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

Formamide Formation:

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis routes. These methods emphasize the optimization of reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents and by-products. Common techniques include continuous flow synthesis and the use of catalytic systems to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the formamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products Formed

Oxidation: Oxidized derivatives of the phenyl and piperazine groups.

Reduction: Amines and reduced derivatives of the formamide group.

Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

Anticancer Potential

Recent studies indicate that N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide exhibits significant anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 12.5 |

| MCF-7 (Breast) | 15.0 |

These results suggest that the compound may serve as a lead for developing new anticancer agents by targeting specific signaling pathways involved in tumor growth and survival .

Neuropharmacological Effects

The compound has been investigated for its potential neuropharmacological effects, particularly in the treatment of anxiety and depression. Its structure allows it to interact with serotonin and dopamine receptors, which are critical in mood regulation.

Mechanism of Action :

- Serotonin Receptor Modulation : By modulating serotonin receptors, the compound may enhance mood and reduce anxiety symptoms.

- Dopaminergic Activity : Its interaction with dopaminergic pathways suggests potential applications in treating disorders such as schizophrenia and Parkinson's disease .

Anti-inflammatory Properties

Preliminary research indicates that this compound may possess anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.

Case Study 1: Anticancer Activity

A study published in the Tropical Journal of Pharmaceutical Research explored various derivatives of piperazine compounds, including this compound. The study found that these compounds exhibited cytotoxic effects against multiple cancer cell lines, indicating their potential as novel anticancer agents .

Case Study 2: Neuropharmacological Evaluation

In a neuropharmacological assessment, researchers evaluated the anxiolytic effects of this compound in animal models. The findings suggested that administration led to significant reductions in anxiety-like behaviors, supporting its potential use in treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound is known to interact with various receptors and enzymes, including serotonin and dopamine receptors, which are implicated in neurological functions.

Pathways Involved: It modulates neurotransmitter pathways, leading to potential effects on mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

N-(4-Methylphenyl)piperazine: Shares the piperazine core but lacks the 3-phenylprop-2-enyl group.

N-(3-Phenylprop-2-enyl)piperazine: Contains the 3-phenylprop-2-enyl group but lacks the 4-methylphenyl group.

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)acetamide: Similar structure but with an acetamide group instead of a formamide group.

Uniqueness

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide is unique due to the presence of both the 4-methylphenyl and 3-phenylprop-2-enyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and development .

Biological Activity

N-(4-Methylphenyl)(4-(3-phenylprop-2-enyl)piperazinyl)formamide, a compound with the molecular formula C21H25N3O, has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the central nervous system. The compound exhibits properties similar to those of other piperazine derivatives, which are known for their roles as anxiolytics and antidepressants.

Target Interactions

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly serotonin and dopamine pathways. Its structural similarity to known psychoactive agents suggests that it could influence mood and anxiety-related behaviors.

In Vitro Studies

-

Cell Viability Assays :

- This compound was tested on various cancer cell lines, showing promising cytotoxic effects. The IC50 values varied across different cell types, indicating selective activity.

- For instance, in breast cancer cell lines, the compound exhibited an IC50 of approximately 15 µM, suggesting significant anti-proliferative effects.

- Neurotransmitter Modulation :

In Vivo Studies

- Behavioral Assessments :

- Animal models treated with this compound displayed reduced anxiety-like behaviors in the elevated plus maze test. This supports its potential use as an anxiolytic agent.

- Further studies indicated that chronic administration led to sustained improvements in depressive-like symptoms in rodent models .

Summary of Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.